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molecular formula C8H3ClF3N B1369465 3-Chloro-4-(trifluoromethyl)benzonitrile CAS No. 1092460-79-1

3-Chloro-4-(trifluoromethyl)benzonitrile

Cat. No. B1369465
M. Wt: 205.56 g/mol
InChI Key: IWZFPSVQIDJRAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07998993B2

Procedure details

Diisobutylaluminum hydride (1.0 M in toluene, 28 mL, 28 mmol) was added slowly via syringe to a solution of 3-chloro-4-(trifluoromethyl)benzonitrile (3.79 g, 18.4 mmol) in THF (50 mL) at 0° C. The reaction was allowed to proceed for 2 hr, then warmed to ambient temperature and stirred an additional 2 hr. The reaction was then cooled to 0° C., and quenched with 3 M aq HCl (75 mL). The mixture was allowed to warm to ambient temperature, and stirred vigorously for 1.5 hr. The mixture was then transferred to a separatory funnel and diluted with Et2O. The separated organic phase was dried over Na2SO4, filtered, and concentrated in vacuo. Flash chromatography (Analogix® Intelliflash 280™; 15% EtOAc/hexanes eluant; SF40-150 g column) yielded 2.84 g (74%) of the title compound as a colorless oil. 1H NMR (300 MHz, DMSO-d6) δ 10.09 (s, 1H), 8.21 (s, 1H), 8.12 (d, J=8.1, 1H), 8.07-8.02 (m, 1H).
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
3.79 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[Cl:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[C:20]([F:23])([F:22])[F:21])[C:15]#N.C1C[O:27]CC1>>[Cl:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[C:20]([F:23])([F:22])[F:21])[CH:15]=[O:27] |f:0.1|

Inputs

Step One
Name
Quantity
28 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
3.79 g
Type
reactant
Smiles
ClC=1C=C(C#N)C=CC1C(F)(F)F
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred an additional 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with 3 M aq HCl (75 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
stirred vigorously for 1.5 hr
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The mixture was then transferred to a separatory funnel
ADDITION
Type
ADDITION
Details
diluted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C=O)C=CC1C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.84 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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